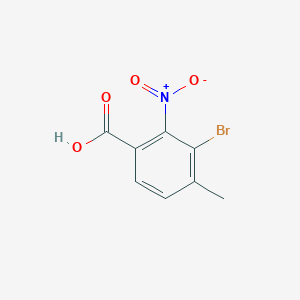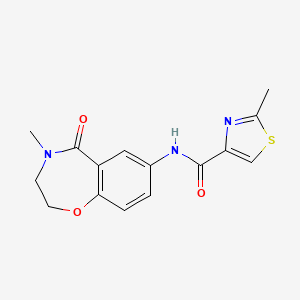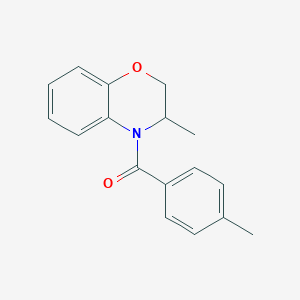
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone
Vue d'ensemble
Description
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: is a chemical compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone typically involves the following steps:
Formation of the Benzoxazine Ring: : The benzoxazine ring is formed through a condensation reaction between an o-aminophenol and an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: : The final step involves the coupling of the benzoxazine ring with the 4-methylphenyl group, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Lewis acids like aluminum chloride (AlCl3) are used for electrophilic substitution, while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can be compared with other similar benzoxazine derivatives, such as 2,3-dihydro-1,5-benzoxazepines and 2H-1,4-benzoxazin-3(4H)-one . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound
Propriétés
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-20-16-6-4-3-5-15(16)18/h3-10,13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJAFCMMLONJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322133 | |
| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338747-54-9 | |
| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2861454.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2861457.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)
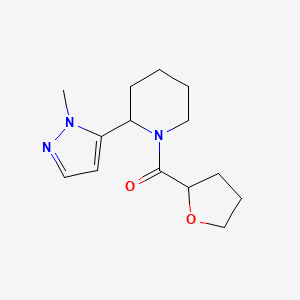
![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)
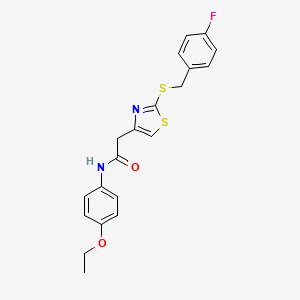
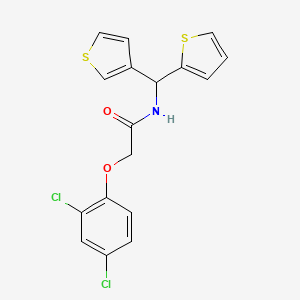
![4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2861467.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)
![N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide](/img/structure/B2861473.png)
